Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester
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Overview
Description
Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, a cyanothioxomethyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester typically involves the reaction of benzoic acid derivatives with cyanothioxomethylamine under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the benzoic acid and the cyanothioxomethylamine. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing catalysts and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanothioxomethyl group to a thiol or amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted esters .
Scientific Research Applications
Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-amino-5-chloro-, methyl ester
- Benzoic acid, 2-(2-methylpropyl)amino-, methyl ester
Uniqueness
Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester is unique due to the presence of the cyanothioxomethyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with other similar compounds .
Properties
CAS No. |
169778-78-3 |
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Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
methyl 2-[(cyanocarbothioyl)amino]benzoate |
InChI |
InChI=1S/C10H8N2O2S/c1-14-10(13)7-4-2-3-5-8(7)12-9(15)6-11/h2-5H,1H3,(H,12,15) |
InChI Key |
HUYWXGURWGMMSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)C#N |
Origin of Product |
United States |
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